Azetidin-3-ylmethanamine

Übersicht

Beschreibung

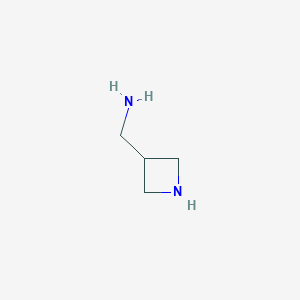

Azetidin-3-ylmethanamine is a four-membered nitrogen-containing heterocycle. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. The compound has the molecular formula C4H10N2 and is used in various fields of chemistry and medicinal research due to its structural properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-ylmethanamine typically involves the cyclization of open-chain precursors or the reduction of azetidinones. One common method is the intramolecular cyclization of 1,3-aminopropanols using a modified Mitsunobu reaction . Another approach involves the reduction of azetidin-2-ones with diborane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, focusing on efficient cyclization and reduction processes under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The azetidine ring’s inherent strain facilitates nucleophilic substitution, particularly at the C3 position. Key methods include:

Aza-Michael Addition

Azetidin-3-ylmethanamine participates in aza-Michael additions with electrophiles such as methyl acrylates under mild conditions. The reaction is promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which minimizes side reactions like ester cleavage .

Example Reaction:

Displacement with Amines

The mesylate or tosylate derivatives of this compound undergo efficient displacement with amines. For example, heating with primary/secondary amines in acetonitrile yields substituted azetidines .

Data Table: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | MeCN, 80°C, 12 h | 1-(Azetidin-3-yl)piperidine | 72 | |

| Benzylamine | EtNEt, MeCN, 80°C | N-Benzyl this compound | 85 |

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring-opening under acidic or nucleophilic conditions:

Acid-Catalyzed Hydrolysis

Concentrated HCl at elevated temperatures cleaves the azetidine ring, producing γ-chloroamines .

Example Reaction:

Radical-Mediated Ring Expansion

Photocatalytic radical strategies using sulfonyl imines and blue light (λ = 456 nm) enable functionalization at the C3 position, yielding densely substituted azetidines .

Data Table: Radical Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonyl imine + SCF | Blue light, 40°C, 24 h | Trifluoromethylated azetidine | 71 | |

| Tosyl aldimine | [Ir] photocatalyst, toluene | 3-Aminoazetidine | 91 |

Oxidation and Reduction

The primary amine group and azetidine ring participate in redox reactions:

Oxidation

Oxidation of the amine group with KMnO yields azetidin-3-ylmethanone derivatives .

Example Reaction:

Reduction

LiAlH reduces the azetidine ring to produce azetidin-3-ylmethanol .

Data Table: Redox Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO | Aqueous, 25°C | Azetidin-3-ylmethanone | 68 | |

| LiAlH | THF, reflux | Azetidin-3-ylmethanol | 82 |

C–H Functionalization

Palladium-catalyzed C–H activation enables direct functionalization of the azetidine ring. For example, Pd(OAc) and AgOAc promote arylation at the C2 position .

Example Reaction:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Azetidin-3-ylmethanamine serves as a structural motif in several pharmacologically active compounds. Its derivatives have been investigated for their potential therapeutic effects. Notably, the compound is a key component in the synthesis of amino acid derivatives and peptidomimetics, which are essential in drug design due to their ability to mimic natural peptides while offering enhanced stability and bioavailability.

Case Studies:

- Bronchodilators and Anti-inflammatory Agents: Research indicates that azetidine derivatives can be synthesized to yield compounds with bronchodilating and anti-inflammatory properties. These derivatives are formed through nucleophilic ring-opening reactions that generate highly substituted acyclic amines, which are pivotal in developing new therapeutic agents .

- Disease-modifying Antirheumatic Drugs (DMARDs): The structure of Baricitinib, a DMARD, includes a 3-(pyrazol-1-yl)azetidine skeleton, demonstrating the compound's relevance in treating autoimmune diseases. The azetidine moiety contributes to the drug's efficacy by enhancing its interaction with biological targets .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves various innovative synthetic strategies that enhance efficiency and yield.

Synthetic Routes:

- Horner–Wadsworth–Emmons Reaction: This method has been employed to create azetidine derivatives by reacting azetidin-3-one with phosphonate esters, leading to functionalized products suitable for further transformations .

- Metal-Catalyzed Reactions: Azetidines can also be synthesized through metal-catalyzed processes such as Suzuki and Sonogashira reactions. These methods allow for the construction of complex molecular frameworks that incorporate the azetidine ring system .

Versatile Building Block

This compound is recognized as a versatile synthon in organic synthesis. Its strained ring structure allows it to participate in various chemical transformations, making it an attractive building block for creating diverse chemical libraries.

Applications in Synthesis:

- Peptidomimetics: Azetidine derivatives are increasingly used as amino acid surrogates in peptidomimetic research. Their ability to mimic natural amino acids while providing unique steric and electronic properties makes them valuable .

- Catalytic Processes: The compound has been utilized as a ligand in catalytic reactions, demonstrating its utility beyond just being a precursor for pharmaceutical compounds. Its involvement in C–C bond-forming reactions highlights its importance in synthetic organic chemistry .

Data Table: Summary of Key Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Used in developing bronchodilators and anti-inflammatory drugs | Baricitinib |

| Synthetic Methodologies | Involvement in Horner–Wadsworth–Emmons reaction | Functionalized azetidines |

| Peptidomimetics | Acts as amino acid surrogates | Various peptidomimetic compounds |

| Catalytic Processes | Functions as ligands in various catalytic reactions | C–C bond-forming reactions |

Wirkmechanismus

The mechanism of action of azetidin-3-ylmethanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form stable intermediates. These intermediates can then undergo further transformations to yield a variety of products .

Vergleich Mit ähnlichen Verbindungen

Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.

Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity profile.

Uniqueness: Azetidin-3-ylmethanamine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .

Biologische Aktivität

Azetidin-3-ylmethanamine, a compound belonging to the azetidine class of heterocycles, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a four-membered azetidine ring attached to a methanamine group. This unique structure contributes to its reactivity and interaction with various biological targets. The compound can be synthesized through multiple pathways, which often influence its biological activity.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research has indicated that azetidine derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, showcasing a promising avenue for tuberculosis treatment .

- Antiproliferative Effects : A study focusing on azetidine derivatives found that certain compounds exhibited antiproliferative activity against human breast cancer cell lines. Specifically, 3-chloro-azetidin-2-one derivatives showed moderate inhibitory effects on cancer cell proliferation .

- Neuroprotective Properties : Some azetidine derivatives have been linked to neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The structural features of these compounds may enhance their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : Certain azetidine compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, leading to their antimicrobial and antiproliferative effects.

- Targeting Cellular Pathways : Azetidine derivatives might interact with specific cellular pathways, influencing processes such as apoptosis in cancer cells or neuroprotection in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activity of azetidin derivatives, contributing valuable insights into their therapeutic potential.

Table 1: Summary of Biological Activities of Azetidin Derivatives

Synthesis and Structural Variability

The synthesis of azetidin derivatives often involves innovative methodologies that enhance their biological activity. Recent advances include:

- Functionalization Techniques : Various functionalization strategies allow for the modification of the azetidine ring, potentially increasing its reactivity and selectivity towards biological targets .

- Library Development : The creation of compound libraries containing diverse azetidine derivatives facilitates high-throughput screening for biological activity, leading to the discovery of new therapeutic agents .

Eigenschaften

IUPAC Name |

azetidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-1-4-2-6-3-4/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAXJDJIFGIBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435545 | |

| Record name | Azetidin-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116770-48-0 | |

| Record name | Azetidin-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.